molecular formula C14H15N5O B2368723 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1208542-06-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2368723
M. Wt: 269.308
InChI Key: UXLMLJRQDKUQSX-UHFFFAOYSA-N
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Description

Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in compounds which are biologically active or of pharmaceutical interest .


Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the condensation of aromatic aldehydes with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzo[d]imidazole derivative can be obtained .


Molecular Structure Analysis

Benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzo[d]imidazole derivatives, these properties can vary widely. For example, some derivatives are light yellow crystalline solids .

Scientific Research Applications

Synthesis and Functionalization

Research has shown the ability to modify and synthesize derivatives of pyrazole-3-carboxamide compounds, demonstrating their versatility for chemical reactions. For instance, one study involved the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with aminopyridine, exploring the reaction mechanisms and structural determinations of these compounds (Yıldırım, Kandemirli, & Demir, 2005). This research underscores the compound's potential as a foundational chemical for further modifications and applications in diverse fields.

Antimicrobial and Antitubercular Activity

Derivatives of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their antimicrobial properties. A notable study designed and synthesized novel benzimidazole–oxadiazole hybrid molecules, showing potent antimicrobial and anti-tubercular activities against various strains, highlighting the compound's therapeutic potential (Shruthi et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of imidazo[1,5-a]pyrazines and their derivatives has been explored, revealing the compound's utility in creating a range of functionalized derivatives. Such compounds have been generated through regioselective metalation strategies, contributing to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and beyond (Board et al., 2009).

Antiviral Activity

Research into benzamide-based derivatives, including those related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide, has identified compounds with significant activity against avian influenza virus, demonstrating the potential for these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Gene Expression Control

Polyamides containing imidazole and pyrrole, related to the chemical structure of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide, have been studied for their ability to target specific DNA sequences. These compounds are investigated as potential agents for controlling gene expression, with applications in treating diseases such as cancer (Chavda et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzo[d]imidazole derivatives can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for research on benzo[d]imidazole derivatives are likely to involve the development of new compounds with improved biological activity and safety profiles. This could involve modifications to the benzo[d]imidazole core or the addition of new functional groups .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMLJRQDKUQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

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